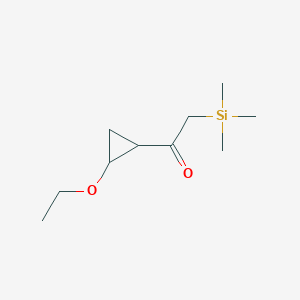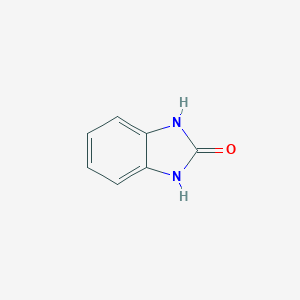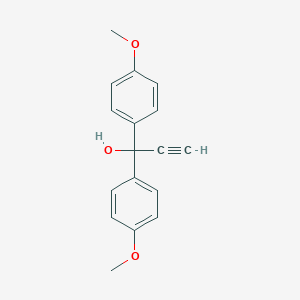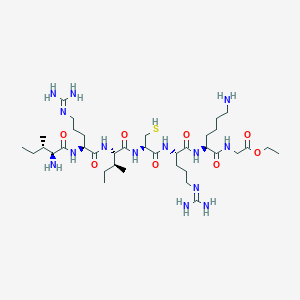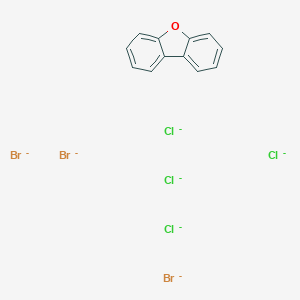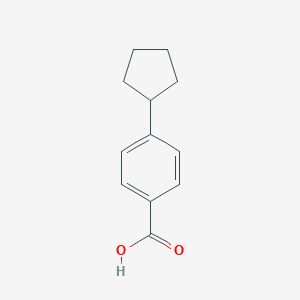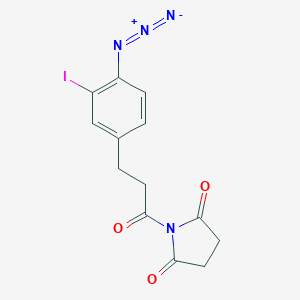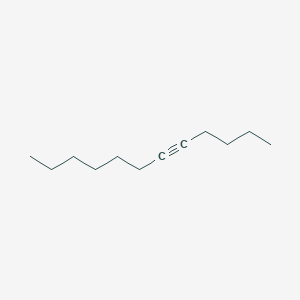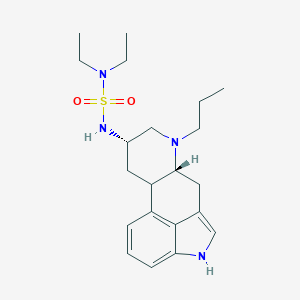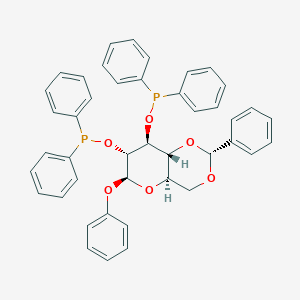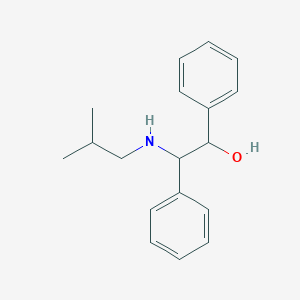
N-Isobutyl-1,2-diphenylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-1,2-diphenylethanolamine (IBE) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a chiral compound with two enantiomers, (R)-IBE and (S)-IBE, and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-Isobutyl-1,2-diphenylethanolamine is not fully understood, but it is believed to act as a selective α2-adrenergic receptor agonist. This results in the inhibition of sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. N-Isobutyl-1,2-diphenylethanolamine has also been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine.
Efectos Bioquímicos Y Fisiológicos
N-Isobutyl-1,2-diphenylethanolamine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as modulate the release of neurotransmitters such as norepinephrine and dopamine. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Isobutyl-1,2-diphenylethanolamine in lab experiments is its selectivity for α2-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-Isobutyl-1,2-diphenylethanolamine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-Isobutyl-1,2-diphenylethanolamine. One area of interest is the development of more selective α2-adrenergic receptor agonists, which could have potential therapeutic applications in the treatment of hypertension and anxiety disorders. Another area of interest is the study of the enantiomers of N-Isobutyl-1,2-diphenylethanolamine, as they may have different pharmacological properties. Finally, the development of new methods for synthesizing N-Isobutyl-1,2-diphenylethanolamine could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of N-Isobutyl-1,2-diphenylethanolamine involves the reaction of 1,2-diphenylethanol with isobutylamine in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a racemic mixture of (R)-N-Isobutyl-1,2-diphenylethanolamine and (S)-N-Isobutyl-1,2-diphenylethanolamine. The enantiomers can be separated using chiral chromatography or by using a chiral resolving agent.
Aplicaciones Científicas De Investigación
N-Isobutyl-1,2-diphenylethanolamine has been extensively studied for its potential therapeutic applications. It has shown promising results as a selective α2-adrenergic receptor agonist, which makes it a potential candidate for the treatment of hypertension and anxiety disorders. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Número CAS |
108935-64-4 |
|---|---|
Nombre del producto |
N-Isobutyl-1,2-diphenylethanolamine |
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-(2-methylpropylamino)-1,2-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-19-17(15-9-5-3-6-10-15)18(20)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3 |
Clave InChI |
AFUDNVRZGPHSQO-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
SMILES canónico |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Sinónimos |
IDPE N-isobutyl-1,2-diphenylethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



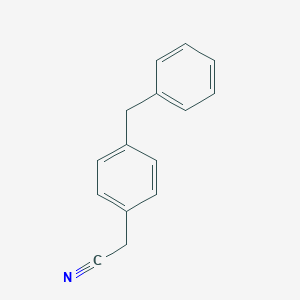
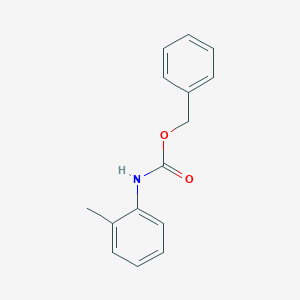
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
